

Unveiling the Spectroscopic Signature of Trijuganone C: A Technical Guide

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Compound of Interest

Compound Name: *Trijuganone C*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Trijuganone C**, a naturally occurring diterpene isolated from the roots of *Salvia miltiorrhiza* Bunge (Danshen). This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its biological activity.

Spectroscopic Data of Trijuganone C

The structural elucidation of **Trijuganone C** was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: NMR Spectroscopic Data for Trijuganone C

Unfortunately, the detailed ^1H and ^{13}C NMR chemical shifts and coupling constants for **Trijuganone C** are not publicly available in the reviewed literature. Access to the full experimental section of the primary research article by Uto et al. (2018) would be required to provide this specific data.

Table 2: Mass Spectrometry Data for Trijuganone C

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a molecule. While the specific HR-MS data for **Trijuganone C** is not detailed in

the available abstracts, the isolation from *Salvia miltiorrhiza* suggests it belongs to the tanshinone family of compounds. For reference, related tanshinones typically exhibit $[M+H]^+$ or $[M+Na]^+$ adducts in positive ion mode ESI-MS. The exact mass would be instrumental in confirming its molecular formula.

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of natural products like **Trijuganone C**, based on standard methodologies in the field. The specific parameters for **Trijuganone C** would be detailed in the primary research publication.

Isolation of Trijuganone C

A typical isolation procedure for compounds from *Salvia miltiorrhiza* involves:

- **Extraction:** The dried and powdered roots of *Salvia miltiorrhiza* are extracted with a series of solvents of increasing polarity, often starting with a nonpolar solvent like hexane, followed by ethyl acetate, and then methanol. **Trijuganone C**, being a diterpene, is likely to be found in the less polar fractions (e.g., hexane or ethyl acetate).
- **Chromatographic Separation:** The crude extract is subjected to various chromatographic techniques to isolate the individual compounds. This multi-step process often includes:
 - **Silica Gel Column Chromatography:** The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions from column chromatography are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

- **Sample Preparation:** A few milligrams of the purified **Trijuganone C** are dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or MeOD).

- Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed to elucidate the structure:
 - ^1H NMR: To determine the number and types of protons and their splitting patterns.
 - ^{13}C NMR: To determine the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a high-resolution mass spectrometer.

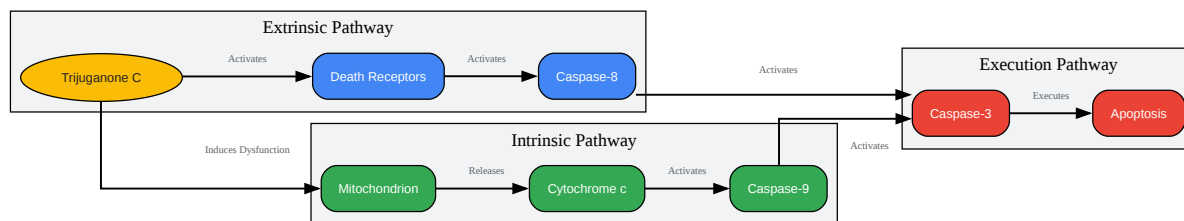
- Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique for the analysis of natural products.
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded. High-resolution analysis provides the accurate mass, which is used to determine the elemental composition.

Biological Activity and Signaling Pathway

Trijuganone C has been shown to exhibit significant antiproliferative effects against human leukemia cells.^[1] Its mechanism of action involves the induction of apoptosis through the activation of caspases and mitochondrial dysfunction.^[1]

Apoptosis Induction Pathway of Trijuganone C

The apoptotic pathway initiated by **Trijuganone C** involves both the extrinsic and intrinsic pathways, converging on the activation of executioner caspases. The following diagram illustrates the key steps in this process.



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Caption: Apoptosis signaling pathway induced by **Trijuganone C**.

This guide provides a foundational understanding of the spectroscopic characteristics and biological activity of **Trijuganone C**. For definitive quantitative data, researchers are encouraged to consult the primary literature. The information presented here should aid in the further investigation and potential development of **Trijuganone C** as a therapeutic agent.

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References

- 1. Antiproliferative activity and apoptosis induction by trijuganone C isolated from the root of *Salvia miltiorrhiza* Bunge (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
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